Chasmanthin
Overview
Description
Chasmanthin is a chemical compound that is classified as a diterpenoid and a furanolactone . It was first isolated from the plant Tinospora cordifolia, from which it derives its name . It has since been found in other plants of the genus Tinospora, such as Tinospora glabra .
Synthesis Analysis
The epoxide ring in chasmanthin is shown to be in the β-configuration by an X-ray analysis of a p-bromophenacyl ester of a palmarin derivative . The structure was solved by the heavy-atom method and refined by least-squares calculations .Molecular Structure Analysis
The molecular structure of Chasmanthin is established on the basis of spectral data analysis and glycosidic and phenolic chemical reactions . The crystals are orthorhombic, space group P 2 1 2 1 2 1, with four molecules of C 23 H 23 O 7 Br in a unit cell of dimensions a = 10·76, b = 8·95, and c = 21·79 Å .Scientific Research Applications
Antihypertensive Activity : Chasmanthin has shown strong binding with angiotensin-converting enzyme (ACE), suggesting its potential use as a novel target inhibitor against ACE protein to combat hypertension. This was demonstrated through molecular docking and molecular dynamics simulations studies, which indicated chasmanthin's stability within the active sites of ACE protein (Mall et al., 2021).
Anti-Allergic, Anti-Inflammatory, and Anti-Hyperglycemic Activities : Chasmanthe aethiopica, a plant species related to chasmanthin, has been explored for its various biological activities. The leaf methanol extract of Chasmanthe aethiopica exhibited potent anti-allergic activity, significant anti-inflammatory activity, and notable anti-hyperglycemic activity in vivo using a streptozotocin-induced diabetic rat model (Ayoub et al., 2021).
Molecular Structure Analysis : The molecular structure of chasmanthin has been characterized, contributing to the understanding of its biological activities. An X-ray analysis of a derivative of palmarin, a compound related to chasmanthin, has provided insights into the epoxide ring configuration in chasmanthin (Ferguson & Islam, 1969).
properties
IUPAC Name |
(1S,2S,3S,5R,8R,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3/t10-,11+,12+,13-,14-,15-,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOMRNMZLZXJQP-OQDMGONLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@H](C[C@]3([C@@H]1[C@H]4[C@H]5[C@@H]([C@@]2(C(=O)O4)O)O5)C)C6=COC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331717 | |
Record name | Chasmanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chasmanthin | |
CAS RN |
20379-19-5 | |
Record name | Chasmanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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